S1PR1 agonist 1

Description

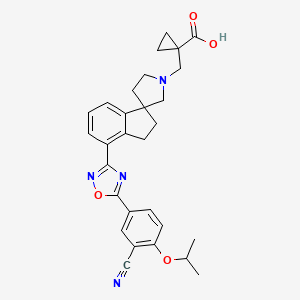

Structure

3D Structure

Properties

Molecular Formula |

C29H30N4O4 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

1-[[7-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]spiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl]methyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C29H30N4O4/c1-18(2)36-24-7-6-19(14-20(24)15-30)26-31-25(32-37-26)22-4-3-5-23-21(22)8-9-28(23)12-13-33(16-28)17-29(10-11-29)27(34)35/h3-7,14,18H,8-13,16-17H2,1-2H3,(H,34,35) |

InChI Key |

LVQIRPLIHSHCGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC5(C4=CC=C3)CCN(C5)CC6(CC6)C(=O)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

S1PR1 agonist 1 mechanism of action in lymphocytes

An In-depth Technical Guide to the Mechanism of Action of S1PR1 Agonists in Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate receptor 1 (S1PR1) modulators represent a pivotal class of therapeutics for autoimmune diseases, most notably multiple sclerosis. Their primary mechanism of action revolves around the nuanced manipulation of lymphocyte trafficking. Although classified as agonists, these molecules induce a long-term state of functional antagonism on S1PR1 expressed on lymphocytes. This leads to the sequestration of naïve and central memory T cells, as well as B cells, within secondary lymphoid organs, thereby preventing their migration to sites of inflammation. This guide provides a detailed examination of the molecular signaling, receptor dynamics, and key experimental methodologies that define the action of S1PR1 agonists on lymphocytes.

The Core Mechanism: Functional Antagonism and Lymphocyte Sequestration

The therapeutic efficacy of S1PR1 agonists is primarily attributed to their ability to induce peripheral lymphopenia.[1][2][3] This is not achieved through direct cytotoxicity but by altering the migratory capacity of lymphocytes. The central mechanism is a process known as functional antagonism .[1][4]

-

Initial Agonism: Synthetic agonists, such as the phosphorylated active form of fingolimod (fingolimod-P), initially bind to and activate the S1PR1 on the surface of lymphocytes.

-

Receptor Internalization and Degradation: Unlike the natural ligand, sphingosine-1-phosphate (S1P), which promotes receptor recycling, synthetic agonists trigger a robust and persistent internalization of the S1PR1. This process involves receptor phosphorylation, β-arrestin recruitment, and subsequent targeting for ubiquitination and proteasomal/lysosomal degradation.

-

Loss of Responsiveness: The degradation of surface S1PR1 renders the lymphocyte "blind" and unresponsive to the endogenous S1P gradient that is crucial for its egress from lymphoid tissues.

-

Lymphocyte Sequestration: Physiologically, S1P concentrations are high in the blood and lymph and low within secondary lymphoid organs (SLOs) like lymph nodes. Lymphocytes rely on their surface S1PR1 to sense this gradient and exit the SLOs. By functionally antagonizing S1PR1, agonists effectively trap lymphocytes, particularly naïve and central memory T cells, within the lymph nodes.

-

Peripheral Lymphopenia: This sequestration leads to a significant, reversible reduction in the number of circulating lymphocytes in the peripheral blood, which in turn limits the infiltration of auto-aggressive immune cells into target tissues like the central nervous system (CNS).

S1PR1 Signaling Pathways in Lymphocytes

S1PR1 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi subunit. Activation by an agonist initiates a cascade of intracellular signaling events that are critical for cell migration and survival.

-

Gαi-Mediated Signaling: The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

PI3K/Akt Pathway: S1PR1 activation stimulates the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (Akt) signaling pathway, which is known to promote lymphocyte survival by inhibiting apoptosis.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated downstream of S1PR1, contributing to cellular processes like proliferation and differentiation.

-

Rac Activation: The small GTPase Rac is a key effector responsible for cytoskeletal rearrangements necessary for cell motility and migration.

Receptor Trafficking: The Divergent Fates of Internalized S1PR1

The key difference between the action of the endogenous ligand S1P and synthetic agonists lies in the post-internalization fate of the S1PR1.

-

S1P-Induced Recycling: When activated by S1P, S1PR1 is internalized into early endosomes. From there, it is rapidly recycled back to the plasma membrane, allowing the cell to remain responsive to the S1P gradient. This process is dependent on S1P lyase.

-

Agonist-Induced Degradation: Synthetic agonists like fingolimod-P induce a more profound and irreversible internalization pathway.

-

GRK2 Phosphorylation: Upon agonist binding, G protein-coupled receptor kinase 2 (GRK2) phosphorylates the C-terminal tail of S1PR1.

-

β-Arrestin Recruitment: This phosphorylation serves as a docking site for β-arrestin. FTY720-P has been shown to be a highly efficacious recruiter of β-arrestin to S1PR1.

-

Clathrin-Mediated Endocytosis: β-arrestin acts as a scaffold, initiating clathrin-mediated endocytosis of the receptor-ligand complex.

-

Ubiquitination and Degradation: The internalized receptor is then polyubiquitinated, a process involving the E3 ligase WWP2, and targeted for degradation by the proteasome, effectively removing it from the cell. This prevents receptor recycling and leads to sustained functional antagonism.

-

Quantitative Data on S1PR1 Agonists

The development of S1PR1 modulators has focused on increasing selectivity for S1PR1 and S1PR5 to minimize off-target effects associated with S1PR3 (e.g., cardiac effects).

| Compound | Receptor Selectivity | Reported Effect on Lymphocyte Count | Recovery Half-Life |

| Fingolimod | S1PR1, S1PR3, S1PR4, S1PR5 | Reduces circulating T and B cells significantly. | Long (weeks); lymphocyte counts recover slowly after discontinuation. |

| Siponimod | S1PR1, S1PR5 | Reduces circulating T and B cells within 4-6 hours. | Shorter than fingolimod; counts recover within a week. |

| Ozanimod | S1PR1, S1PR5 | Induces a reversible reduction in circulating B and CCR7+ T lymphocytes. | Lymphocyte counts generally return to baseline within 1-3 months. |

| Ponesimod | S1PR1 | Efficiently reduces peripheral lymphocyte counts. | Rapid; lymphocyte counts recover to >90% of baseline within one week. |

Key Experimental Protocols

The characterization of S1PR1 agonists relies on a suite of specific in vitro and in vivo assays.

GTPγS Binding Assay

This functional assay measures the activation of Gαi proteins following receptor agonism.

Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation catalyzes the exchange of GDP for GTP. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins and can be quantified by its radioactivity.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing human S1PR1.

-

Reaction Mixture: In a 96-well plate, combine cell membranes, various concentrations of the test agonist, and GDP.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate at 30°C for 60 minutes.

-

Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from unbound [³⁵S]GTPγS.

-

Quantification: Wash the filters, add scintillation fluid, and measure the radioactivity of the filter-bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding (counts per minute) against the logarithm of the agonist concentration to generate a dose-response curve and determine EC₅₀ and Emax values.

β-Arrestin Recruitment Assay

Principle: These assays, often based on enzyme or protein fragment complementation, measure the proximity of β-arrestin to the activated S1PR1. For example, the S1PR1 is fused to one part of a reporter enzyme and β-arrestin to the complementary part. Agonist-induced recruitment brings the two parts together, reconstituting enzyme activity, which generates a measurable signal (e.g., luminescence).

Methodology:

-

Cell Culture: Use engineered cells co-expressing the S1PR1-enzyme fragment fusion and the β-arrestin-complement fusion.

-

Agonist Addition: Add the test agonist at various concentrations to the cells in a microplate.

-

Incubation: Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the enzyme substrate and measure the resulting luminescent or fluorescent signal using a plate reader.

-

Data Analysis: Plot the signal intensity against agonist concentration to determine the potency (EC₅₀) and efficacy of β-arrestin recruitment.

Flow Cytometry for Receptor Internalization

Principle: This method quantifies the amount of S1PR1 remaining on the cell surface after agonist treatment.

Methodology:

-

Cell Treatment: Treat lymphocytes or S1PR1-expressing cells with the agonist for various time points.

-

Staining: Stain the cells with a fluorescently-labeled antibody that specifically recognizes an extracellular epitope of S1PR1.

-

Flow Cytometry: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is directly proportional to the density of S1PR1 on the cell surface.

-

Data Analysis: Compare the MFI of treated cells to untreated controls to calculate the percentage of receptor internalization over time.

Conclusion

The mechanism of action of S1PR1 agonists in lymphocytes is a sophisticated process of functional antagonism, driven by profound and sustained receptor internalization and degradation. This action disrupts the physiological S1P-S1PR1 axis that governs lymphocyte egress from secondary lymphoid organs, resulting in their sequestration and a reduction of inflammatory infiltration in autoimmune diseases. A thorough understanding of the downstream signaling pathways, receptor trafficking dynamics, and the quantitative pharmacology of these compounds is essential for the continued development and optimization of this important therapeutic class.

References

- 1. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Functional Antagonism of Sphingosine-1-Phosphate Receptor 1 Prevents Cuprizone-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel S1PR1 Agonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel sphingosine-1-phosphate receptor 1 (S1PR1) agonists. S1PR1 has emerged as a critical therapeutic target for autoimmune diseases, most notably multiple sclerosis, due to its essential role in regulating lymphocyte trafficking. This document details the underlying biology, key experimental protocols, and medicinal chemistry strategies that are driving the development of next-generation S1PR1 modulators with improved safety and efficacy profiles.

Introduction to S1PR1 Biology and Therapeutic Rationale

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a wide array of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1] These effects are mediated through a family of five G protein-coupled receptors (GPCRs), S1PR1-5. S1PR1 is highly expressed on lymphocytes and plays a pivotal role in their egress from secondary lymphoid organs.[2] Agonism of S1PR1 leads to receptor internalization and degradation, effectively trapping lymphocytes in the lymph nodes and preventing their infiltration into tissues, such as the central nervous system in multiple sclerosis.[2][3]

The first-generation S1PR modulator, fingolimod (FTY720), is a non-selective agonist for S1PR1, S1PR3, S1PR4, and S1PR5.[4] While effective, its engagement of S1PR3 has been linked to adverse cardiovascular effects, such as transient bradycardia. This has spurred the development of second-generation S1PR1 agonists with high selectivity over S1PR3 to mitigate these side effects. The primary goal in modern S1PR1 drug discovery is to identify potent and selective agonists that induce robust and sustained lymphopenia while minimizing off-target effects.

The S1PR1 Signaling Pathway

Upon agonist binding, S1PR1 primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that has two major functional consequences: G protein-dependent signaling and β-arrestin-mediated receptor internalization and signaling.

G Protein-Dependent Signaling

Activation of Gi/o by S1PR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein into Gαi and Gβγ subunits also triggers other downstream pathways, including the activation of Phosphoinositide 3-kinase (PI3K) and the GTPase Rac, which are crucial for cell migration and survival.

References

An In-depth Technical Guide on the S1PR1 Agonist Signaling Pathway in Endothelial Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingosine-1-phosphate receptor 1 (S1PR1), a G-protein coupled receptor predominantly expressed on endothelial cells, plays a pivotal role in regulating vascular homeostasis. Its activation by its natural ligand, sphingosine-1-phosphate (S1P), or synthetic agonists, initiates a signaling cascade crucial for maintaining endothelial barrier integrity, modulating angiogenesis, and responding to hemodynamic forces. This technical guide provides a comprehensive overview of the S1PR1 signaling pathway in endothelial cells, detailing the molecular interactions, downstream effector pathways, and key cellular responses. Furthermore, it presents a compilation of quantitative data for S1PR1 modulators and detailed protocols for essential experimental assays, aiming to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate this critical signaling axis.

Core Signaling Pathway

The activation of S1PR1 by an agonist initiates a conformational change in the receptor, leading to the coupling and activation of heterotrimeric G proteins, primarily of the Gαi subtype.[1] This event triggers the dissociation of the Gαi and Gβγ subunits, which then propagate the signal through multiple downstream effector pathways.

Key Downstream Effectors

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (Protein Kinase B), leading to its phosphorylation and activation.[2][3] Activated Akt plays a central role in promoting cell survival and proliferation.[4]

-

Ras-Related C3 Botulinum Toxin Substrate 1 (Rac1) Pathway: S1PR1 signaling leads to the activation of the small GTPase Rac1, a key regulator of the actin cytoskeleton.[1] This activation can be mediated through PI3K and the guanine nucleotide exchange factor (GEF) Tiam1. Activated Rac1 promotes the formation of cortical actin, leading to the strengthening of cell-cell junctions and enhancement of endothelial barrier function.

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: S1PR1 activation can also lead to the phosphorylation and activation of the ERK/MAPK pathway. This pathway is involved in regulating gene expression, cell proliferation, and migration.

-

Crosstalk with other Pathways: The S1PR1 signaling pathway exhibits significant crosstalk with other crucial signaling cascades in endothelial cells, including the Vascular Endothelial Growth Factor (VEGF), Notch, and Transforming Growth Factor-beta (TGF-β) pathways, to fine-tune angiogenic responses and vascular maturation.

Quantitative Data

The following tables summarize key quantitative parameters for S1PR1 ligands.

| Ligand | Receptor | Affinity (Kd/Ki) | Cell Type | Reference |

| Sphingosine-1-Phosphate (S1P) | S1PR1 | Kd: 8 nM | Not Specified | |

| VPC03090-P (Antagonist) | Human S1PR1 | Ki: 24 nM | CHO cells | |

| VPC03090-P (Antagonist) | Mouse S1PR1 | Ki: 14 nM | CHO cells | |

| VPC03090-P (Antagonist) | S1PR3 | Ki: 51 nM | CHO cells |

Note: A comprehensive list of EC50 values for various S1PR1 agonists is extensive and context-dependent (cell type, assay conditions). Researchers are encouraged to consult specific literature for the agonist of interest.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Transendothelial Electrical Resistance (TEER) Assay

This assay measures the integrity of the endothelial barrier.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium

-

EVOM voltohmmeter with STX2 "chopstick" electrodes

-

Sterile PBS

-

70% Ethanol

Protocol:

-

Seed endothelial cells onto the apical chamber of the Transwell inserts and culture until a confluent monolayer is formed.

-

Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 5 minutes, followed by air drying.

-

Rinse the electrodes with sterile PBS or cell culture medium to remove any residual ethanol.

-

Equilibrate the cell culture plates to the temperature at which measurements will be taken, as TEER is temperature-sensitive.

-

Add fresh culture medium to both the apical and basolateral chambers.

-

Insert the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber, ensuring the electrodes are perpendicular to the cell monolayer.

-

Record the resistance reading in ohms (Ω).

-

Measure the resistance of a blank Transwell insert containing only medium to serve as a background control.

-

Calculate the TEER value (in Ω·cm²) by subtracting the resistance of the blank from the resistance of the cell-covered insert and then multiplying by the surface area of the insert.

References

The Role of S1PR1 Agonists in Immune Cell Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine-1-phosphate receptor 1 (S1PR1) has emerged as a critical regulator of immune cell trafficking, playing a pivotal role in the egress of lymphocytes from secondary lymphoid organs. Agonists of S1PR1, a class of immunomodulatory drugs, have revolutionized the treatment of autoimmune diseases such as multiple sclerosis and ulcerative colitis. This technical guide provides an in-depth overview of the core mechanisms of S1PR1 agonism, focusing on the molecular signaling pathways, the quantitative effects on immune cell populations, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of S1PR1 and the development of next-generation immunomodulatory therapies.

Introduction: The S1P-S1PR1 Axis in Immune Surveillance

The trafficking of lymphocytes between the blood, secondary lymphoid organs (SLOs), and peripheral tissues is a tightly regulated process essential for effective immune surveillance and response. A key molecular axis governing this process is the interaction between sphingosine-1-phosphate (S1P) and its cognate G protein-coupled receptor, S1PR1.[1][2]

S1P is a bioactive lipid mediator that is present in high concentrations in the blood and lymph, creating a chemotactic gradient that guides S1PR1-expressing lymphocytes out of the SLOs, where S1P levels are comparatively low.[3][4][5] This S1P gradient is crucial for the recirculation of naïve and central memory T and B cells, allowing them to patrol the body for foreign antigens.

Mechanism of Action of S1PR1 Agonists

S1PR1 agonists are small molecules that mimic the action of endogenous S1P, binding to and activating S1PR1. Paradoxically, the therapeutic effect of these drugs stems from their ability to induce a state of "functional antagonism."

Upon initial binding, the S1PR1 agonist activates the receptor, leading to downstream signaling. However, sustained agonism triggers a cascade of events that ultimately leads to the internalization and degradation of the S1PR1 receptor. This process involves:

-

Receptor Phosphorylation: Agonist binding induces phosphorylation of the C-terminal tail of S1PR1 by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin, which sterically hinders further G protein coupling and targets the receptor for endocytosis.

-

Internalization: The S1PR1-β-arrestin complex is internalized via a clathrin-dependent pathway.

-

Ubiquitination and Degradation: Unlike the transient internalization induced by the natural ligand S1P, which often leads to receptor recycling, synthetic agonists like fingolimod promote the ubiquitination and subsequent proteasomal degradation of S1PR1.

By depleting the cell surface of S1PR1, lymphocytes within the SLOs become insensitive to the endogenous S1P gradient, effectively trapping them within the lymph nodes and preventing their egress into the circulation. This sequestration of lymphocytes, particularly autoreactive T and B cells, reduces their infiltration into sites of inflammation, thereby ameliorating the pathology of autoimmune diseases.

S1PR1 Signaling Pathways

S1PR1 is primarily coupled to the Gi/o family of G proteins. Agonist binding initiates a cascade of intracellular signaling events that regulate cell migration, survival, and endothelial barrier function.

Signaling Pathway for Lymphocyte Egress

Caption: S1PR1 signaling pathway leading to lymphocyte egress.

Signaling Pathway for Receptor Internalization and Functional Antagonism

Caption: S1PR1 internalization and degradation pathway.

Quantitative Effects of S1PR1 Agonists on Immune Cell Populations

The administration of S1PR1 agonists leads to a rapid and sustained reduction in circulating lymphocyte counts. The magnitude of this reduction varies between different agonists and is dependent on the specific lymphocyte subset.

| S1PR1 Agonist | Disease | Dose | Timepoint | Total Lymphocyte Reduction | CD4+ T Cell Reduction | CD8+ T Cell Reduction | B Cell Reduction | Reference |

| Fingolimod | Multiple Sclerosis | 0.5 mg/day | 1 year | ~70% | Profound | Less pronounced than CD4+ | Profound | |

| Multiple Sclerosis | 0.5 mg/day | 6 months | Significant | Significant | Significant | Significant | ||

| Multiple Sclerosis | 0.5 mg/day | Post-treatment | Drop of 76% from pre-treatment | - | - | - | ||

| Siponimod | Secondary Progressive MS | CYP2C9 genotype-dependent | 3 months | Significant | Significant | Increased at 3 months | Significant | |

| Secondary Progressive MS | CYP2C9 genotype-dependent | 1 month | Grade 4 lymphopenia in 8.5% of patients | - | - | - | ||

| Ozanimod | Ulcerative Colitis | 0.92 mg/day | 4 weeks | ~72% | - | - | - | |

| Ulcerative Colitis | 1 mg/day | 8 weeks | 49% from baseline | - | - | - | ||

| Ulcerative Colitis | 0.92 mg/day | 10 weeks | Reduced to 43-45% of baseline | - | - | - | ||

| Crohn's Disease | 0.92 mg/day | 12 weeks | - | 45.4% - 76.8% | 45.4% - 76.8% | 76.7% | ||

| Etrasimod | Ulcerative Colitis | 2 mg/day | 2 weeks | ~50% | Reduced | Reduced | Reduced | |

| Ulcerative Colitis | 2 mg/day | 12 weeks | Significant reduction in colonic T and B cells | Significant reduction in colonic T cells | - | Significant reduction in colonic B cells |

Experimental Protocols

In Vitro Lymphocyte Migration Assay (Boyden Chamber)

This assay measures the chemotactic response of lymphocytes to an S1PR1 agonist.

Caption: Workflow for a Boyden chamber lymphocyte migration assay.

Methodology:

-

Cell Preparation: Isolate primary lymphocytes from whole blood or use a lymphocyte cell line. Resuspend cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of the S1PR1 agonist in serum-free media. Add 600 µL of the agonist solution or control media to the lower wells of a 24-well plate.

-

Assay Setup: Place a Boyden chamber insert with a 3-5 µm pore size polycarbonate membrane into each well.

-

Cell Seeding: Add 100 µL of the lymphocyte suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.

-

Cell Removal: Carefully remove the inserts from the wells. Scrape off the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain with a solution such as Giemsa or DAPI for 20 minutes.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope. Alternatively, the stained cells can be lysed and the absorbance of the lysate can be measured.

S1PR1 Internalization Assay (Flow Cytometry)

This assay quantifies the agonist-induced internalization of S1PR1 from the cell surface.

Methodology:

-

Cell Culture: Use a cell line stably expressing a tagged S1PR1 (e.g., HA-S1PR1-mCherry). Culture cells in a 12-well plate to ~80% confluency.

-

Serum Starvation: The day before the assay, replace the culture medium with DMEM containing 2% charcoal-stripped fetal bovine serum (FBS). On the day of the assay, incubate the cells in serum-free medium (e.g., Opti-MEM) for 1.5 hours.

-

Ligand Stimulation: Treat the cells with the S1PR1 agonist or vehicle control at 37°C for 30 minutes.

-

Antibody Labeling: To label the surface-expressed S1PR1, incubate the non-permeabilized cells with a primary antibody against the extracellular tag (e.g., anti-HA) on ice for 1 hour.

-

Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody on ice for 30 minutes.

-

Flow Cytometry Analysis: Detach the cells and analyze them on a flow cytometer. The mean fluorescence intensity (MFI) of the secondary antibody will be proportional to the amount of S1PR1 remaining on the cell surface. A decrease in MFI in agonist-treated cells compared to control indicates receptor internalization.

In Vivo Lymphocyte Sequestration Study

This protocol outlines a general procedure to assess the effect of an S1PR1 agonist on lymphocyte counts in a rodent model.

Methodology:

-

Animal Model: Use adult mice (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.

-

Drug Administration: Administer the S1PR1 agonist or vehicle control to the mice via an appropriate route (e.g., oral gavage).

-

Blood Collection: At various time points post-administration (e.g., 0, 4, 8, 24, 48 hours), collect a small volume of peripheral blood from the tail vein or saphenous vein into EDTA-coated tubes.

-

Complete Blood Count (CBC): Perform a CBC analysis to determine the absolute lymphocyte count.

-

Flow Cytometry for Lymphocyte Subsets:

-

Lyse red blood cells using a lysis buffer.

-

Stain the remaining leukocytes with a cocktail of fluorescently labeled antibodies against various lymphocyte markers (e.g., CD3, CD4, CD8, B220/CD19).

-

Acquire the samples on a flow cytometer and analyze the data to determine the absolute numbers and percentages of different lymphocyte subsets.

-

-

Data Analysis: Compare the lymphocyte counts and subset distribution between the agonist-treated and vehicle-treated groups at each time point.

Conclusion

S1PR1 agonists represent a powerful class of therapeutic agents that modulate immune cell trafficking through a unique mechanism of functional antagonism. By inducing the internalization and degradation of S1PR1, these drugs effectively sequester lymphocytes in secondary lymphoid organs, preventing their migration to sites of inflammation. This in-depth technical guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental protocols related to S1PR1 agonism. A thorough understanding of these principles is paramount for the continued development of novel and more selective S1PR1 modulators with improved efficacy and safety profiles for the treatment of a wide range of autoimmune and inflammatory disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moesin Controls Clathrin-Mediated S1PR1 Internalization in T Cells | PLOS One [journals.plos.org]

- 5. [PDF] An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout | Semantic Scholar [semanticscholar.org]

S1PR1 agonist 1 function in central nervous system

An In-Depth Technical Guide to Sphingosine-1-Phosphate Receptor 1 (S1PR1) Agonist Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate receptor 1 (S1PR1), a G-protein coupled receptor, has emerged as a critical therapeutic target for immune-mediated and neurological disorders of the central nervous system (CNS). While the peripheral immunomodulatory effects of S1PR1 agonists are well-established, particularly in the context of multiple sclerosis (MS), a growing body of evidence illuminates their direct and multifaceted functions within the CNS parenchyma. These agents interact with S1PR1 expressed on neurons and glial cells, including astrocytes, oligodendrocytes, and microglia, to modulate neuroinflammation, promote neuroprotection, and influence neural plasticity. This technical guide provides a comprehensive overview of the core functions of S1PR1 agonists in the CNS, detailing their signaling pathways, cellular mechanisms, and therapeutic implications. It consolidates quantitative data from key preclinical and clinical studies, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes to serve as a vital resource for professionals in neuroscience research and drug development.

Introduction: The S1P/S1PR1 Signaling Axis

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a vast array of cellular processes, including cell migration, proliferation, and survival.[1] It exerts its effects by binding to a family of five G-protein-coupled receptors, S1PR1-5.[2] S1PR1 is the most widely studied of these receptors and is ubiquitously expressed throughout the body, including on lymphocytes and various cell types within the CNS.[3][4]

In the CNS, S1PR1 is expressed by astrocytes, microglia, oligodendrocytes, and neurons.[3] Its activation triggers diverse intracellular signaling cascades, primarily through coupling with the inhibitory G-protein, Gαi/o. This initiates downstream pathways including the phosphatidylinositol 3-kinase (PI3K)/Akt, Ras-mitogen-activated protein kinase (MAPK), and Rho GTPase pathways, which collectively govern crucial aspects of CNS function and pathology.

Duality of Mechanism: Peripheral Immunomodulation and Direct CNS Action

The therapeutic efficacy of S1PR1 modulators in multiple sclerosis was first attributed to their peripheral action on the immune system. S1PR1 agonists, such as fingolimod, act as "functional antagonists" on lymphocytes. By binding to S1PR1 on these cells, they induce receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This sequestration of autoreactive lymphocytes prevents their infiltration into the CNS, thereby reducing inflammatory lesions.

However, S1PR1 modulators can cross the blood-brain barrier and exert direct effects within the CNS. Studies using animal models have demonstrated that the therapeutic benefits of these drugs are not solely dependent on their peripheral immunomodulatory effects. For instance, in experimental autoimmune encephalomyelitis (EAE), an animal model of MS, the neuroprotective effects of fingolimod were lost in mice with an astrocyte-specific deletion of S1PR1, underscoring the critical role of direct CNS engagement.

S1PR1 Agonist Function in CNS Cell Types

Astrocytes

Astrocytes are the most abundant glial cells in the CNS and express high levels of S1PR1. S1PR1 signaling in astrocytes is complex and context-dependent. Neuronal contact stimulates S1PR1 expression on perisynaptic astrocyte processes, where it drives morphological complexity and promotes the expression of synaptogenic factors like SPARCL1 and thrombospondin 4. In pathological conditions, S1PR1 activation in astrocytes can contribute to neuroinflammation and neuropathic pain by modulating cytokine release. Conversely, S1PR1 modulation can also inhibit glial scar formation and reduce astrogliosis, contributing to tissue repair.

Neurons

S1PR1 is expressed in neurons and plays a role in neurogenesis, neurite outgrowth, and synaptic plasticity. Activation of S1PR1 can stimulate the migration of neuronal progenitor cells toward lesion sites and enhance neurocognitive function after brain injury. In the hippocampus, S1P signaling pathways are known to regulate synaptic strength and architecture. Some studies suggest S1PR1 agonists can enhance the production of neuroprotective factors like brain-derived neurotrophic factor (BDNF), further contributing to neuronal survival.

Oligodendrocytes and Myelination

Oligodendrocytes are responsible for myelination in the CNS. S1PR1, along with S1PR5, is expressed on these cells and their precursors. S1P signaling has a dual role in oligodendrocyte morphology, with S1PR1 promoting process extension, a key step in myelination. In demyelinating conditions, S1PR1 signaling has been observed in oligodendrocyte progenitor cells and mature oligodendrocytes during the remyelination phase. Direct CNS effects of S1PR modulators may therefore include promoting remyelination and oligodendrocyte survival.

Microglia

As the resident immune cells of the CNS, microglia express S1PR1, S1PR2, and S1PR3. S1PR1 signaling in microglia is implicated in the neuroinflammatory response. In animal models, S1PR modulators have been shown to reduce the production of proinflammatory cytokines by microglia and increase the expression of neurotrophic factors, shifting them toward a more neuroprotective phenotype.

Signaling Pathways and Experimental Workflows

S1PR1 Signaling Cascade

Activation of S1PR1 by an agonist initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway.

Experimental Workflow: Quantitative Autoradiography for S1PR1

Quantitative autoradiography using a specific radioligand is a key technique to measure S1PR1 expression levels in CNS tissue.

Quantitative Data from Preclinical Studies

The effects of S1PR1 agonists have been quantified in various CNS disease models. The tables below summarize key findings.

Table 1: Effects of S1PR1 Agonists in Stroke Models

| Agonist | Animal Model | Key Outcomes | Reference |

| SEW2871 | Mouse; Unilateral Common Carotid Occlusion (CCAO) | Increased collateral vessel diameter (42.9 ± 2.6 µm vs. 27.6 ± 5.7 µm in control). | |

| SEW2871 | Mouse; Permanent Middle Cerebral Artery Occlusion (pMCAO) after CCAO | Reduced infarct volume (7.7% ± 4.0% vs. 17.5% ± 4.0% in control). | |

| SEW2871 | Mouse; MCAO | Improved cerebral blood flow, reduced infarct volume, and improved neurologic function. | |

| LASW1238 | Mouse; MCAO | Reduced infarct volume. | |

| Siponimod | Mouse; MCAO | Improved recovery of neurological function. |

Table 2: Effects of S1PR1 Agonists in Neuroinflammation and Pain Models

| Agonist/Modulator | Animal Model | Key Outcomes | Reference |

| Fingolimod (FTY720) | Mouse; EAE | Reduced demyelination, axonal loss, and astrogliosis (effect dependent on astrocytic S1PR1). | |

| Fingolimod (FTY720) | Mouse; EAE | Increased production of BDNF in microglia. | |

| Siponimod | Mouse; Traumatic Brain Injury (TBI) | Inhibited astrocyte and microglial activation; reduced T-cell activation (CD4+ and CD8+). | |

| S1PR1 Antagonists | Rat/Mouse; Traumatic Nerve Injury | Attenuated neuropathic pain by inhibiting IL-1β production and enhancing IL-10 expression. | |

| S1PR1 Activation | Mouse; Complete Freund's Adjuvant (CFA) | Upregulated phosphorylation of STAT3, ERK, and p38 MAPK in spinal glial cells, contributing to nociceptive pain. |

Detailed Experimental Protocols

Immunohistochemistry (IHC) for S1PR1 Localization

-

Objective: To visualize the cellular localization of S1PR1 in CNS tissue.

-

Methodology (adapted from):

-

Tissue Preparation: Postmortem human CNS samples are fixed in formalin and embedded in paraffin. 10-µm thick sections are cut and mounted on slides.

-

Antigen Retrieval: Sections are deparaffinized, rehydrated, and then treated with an antigen retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-40 minutes.

-

Blocking: Non-specific binding is blocked by incubating sections in a solution containing normal serum (e.g., 10% normal goat serum) and a detergent (e.g., 0.3% Triton X-100) in phosphate-buffered saline (PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against S1PR1 (e.g., rabbit polyclonal anti-S1PR1, sc-25489, Santa Cruz Biotechnology) diluted 1:50 in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: After washing in PBS, sections are incubated with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. For co-localization studies, sections are simultaneously or sequentially stained with antibodies for cell-specific markers (e.g., GFAP for astrocytes, NeuN for neurons). Slides are then coverslipped with an anti-fade mounting medium.

-

Imaging: Images are acquired using a confocal or fluorescence microscope.

-

In Vitro Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of S1PR1 agonists.

-

Methodology (adapted from):

-

Membrane Preparation: A membrane preparation from cells overexpressing human S1PR1 is used.

-

Assay Setup: In a 96-well plate, a constant concentration of a radiolabeled S1PR1 ligand (e.g., 8 nM [3H]CS1P1) is incubated with a small amount of the membrane preparation (e.g., 2 µg).

-

Competitor Addition: A serial dilution of the unlabeled test compound (e.g., SEW2871, Fingolimod-P) is added to the wells, typically ranging from 0.1 nM to 10 µM.

-

Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold binding buffer to remove any remaining unbound ligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

S1PR1 agonists represent a powerful class of therapeutics with significant potential for treating a range of CNS disorders. Their mechanism of action is now understood to be a combination of peripheral immune cell sequestration and direct, pleiotropic effects within the CNS. By engaging with S1PR1 on astrocytes, neurons, oligodendrocytes, and microglia, these agonists can potently modulate neuroinflammation, enhance neuroprotection, and potentially promote repair processes like remyelination.

Future research will likely focus on developing next-generation S1PR1 modulators with improved CNS penetrance and cell-type-specific activity to maximize therapeutic benefits while minimizing off-target effects. A deeper understanding of the context-dependent signaling of S1PR1 in different disease states will be crucial for tailoring these therapies. Furthermore, the development of novel PET radioligands for in-vivo imaging of S1PR1 will be invaluable for monitoring target engagement and therapeutic response in clinical settings, paving the way for more personalized treatment strategies in neurology.

References

- 1. Dysfunctional S1P/S1PR1 signaling in the dentate gyrus drives vulnerability of chronic pain-related memory impairment [elifesciences.org]

- 2. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of S1PR1 Expression in the Postmortem Multiple Sclerosis Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture and Functional Landscape of S1PR1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular characteristics, binding profiles, and functional activities of key agonists targeting the Sphingosine-1-Phosphate Receptor 1 (S1PR1). S1PR1, a G-protein coupled receptor, plays a pivotal role in regulating immune cell trafficking, vascular homeostasis, and neuroinflammation, making it a prime therapeutic target for autoimmune diseases such as multiple sclerosis. This document focuses on the pioneering S1PR1 modulator, Fingolimod, and its active metabolite, alongside a comparative analysis of next-generation, more selective agonists including Siponimod, Ozanimod, and Ponesimod, as well as the research tool CYM-5442.

Molecular Structures of Key S1PR1 Agonists

The development of S1PR1 agonists has evolved from non-selective compounds to highly specific modulators. Fingolimod (FTY720), a structural analog of sphingosine, is a prodrug that requires phosphorylation by sphingosine kinase 2 to its active form, Fingolimod-phosphate (FTY720-P)[1]. This active metabolite is a potent agonist at four of the five S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5)[2][3]. The quest for improved safety profiles, particularly to mitigate off-target effects associated with S1PR3 activation such as bradycardia, spurred the development of second-generation, selective S1PR1 agonists[4].

Siponimod, Ozanimod, and Ponesimod are among these next-generation modulators with enhanced selectivity for S1PR1 and, in some cases, S1PR5[5]. Unlike Fingolimod, these compounds do not always require phosphorylation for their activity. The chemical structures of these key agonists are presented below.

Fingolimod:

-

Chemical Name: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

-

Molecular Formula: C₁₉H₃₃NO₂

-

Molecular Weight: 307.47 g/mol

Fingolimod-phosphate (FTY720-P):

-

Chemical Name: [2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate

-

Molecular Formula: C₁₉H₃₄NO₅P

-

Molecular Weight: 387.45 g/mol

Siponimod:

-

Chemical Name: 1-[[4-[(1E)-1-[[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

-

Molecular Formula: C₂₉H₃₅F₃N₂O₃

-

Molecular Weight: 516.6 g/mol

Ozanimod:

-

Chemical Name: 5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile

-

Molecular Formula: C₂₃H₂₄N₄O₃

-

Molecular Weight: 404.47 g/mol

Ponesimod:

-

Chemical Name: (5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one

-

Molecular Formula: C₂₃H₂₅ClN₂O₄S

-

Molecular Weight: 460.98 g/mol

CYM-5442:

-

Chemical Name: 2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]-ethanol

-

Molecular Formula: C₂₃H₂₇N₃O₄

-

Molecular Weight: 409.5 g/mol

Quantitative Analysis of S1PR1 Agonist Activity

The pharmacological activity of S1PR1 agonists is characterized by their binding affinity (Ki or Kd), potency in functional assays (EC50), and selectivity for S1PR1 over other S1P receptor subtypes. These parameters are crucial for understanding the therapeutic window and potential side effects of these compounds.

| Compound | Target(s) | Assay Type | Value (nM) | Reference(s) |

| Fingolimod-phosphate | S1PR1 | Radioligand Binding (Kd) | 0.283 | |

| S1PR3 | Radioligand Binding (Kd) | 0.946 | ||

| S1PR4 | β-arrestin Assay (EC50) | 26 | ||

| S1PR5 | β-arrestin Assay (EC50) | 1.8 | ||

| Siponimod | S1PR1 | GTPγS Binding (EC50) | 0.39 - 0.46 | |

| S1PR5 | GTPγS Binding (EC50) | 0.3 - 0.98 | ||

| S1PR2 | GTPγS Binding (EC50) | >10,000 | ||

| S1PR3 | GTPγS Binding (EC50) | >1,000 - >1111 | ||

| S1PR4 | GTPγS Binding (EC50) | 750 | ||

| Ozanimod | S1PR1 | GTPγS Binding (EC50) | 1.03 | |

| S1PR5 | GTPγS Binding (EC50) | 8.6 | ||

| Ponesimod | S1PR1 | Functional Assay (EC50) | 5.7 | |

| S1PR1 | Radioligand Binding (Kd) | 2.09 | ||

| CYM-5442 | S1PR1 | Receptor Internalization (EC50) | 1.35 | |

| S1PR1 | p42/p44-MAPK Phos. (EC50) | 46 | ||

| S1PR2,3,4,5 | Functional Assays | Inactive (>10,000) |

S1PR1 Signaling Pathways

Upon agonist binding, S1PR1, which couples primarily to the Gi/o family of G proteins, initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase and the activation of downstream pathways including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK (MAPK) pathway. These pathways are integral to the regulation of cell survival, proliferation, and migration. The activation of the small GTPase Rac is also a key event, influencing cytoskeletal dynamics and cell motility. A critical consequence of S1PR1 agonism, particularly by therapeutic modulators, is the internalization and subsequent degradation of the receptor, which leads to a state of functional antagonism. This process is central to the mechanism of lymphocyte sequestration in lymph nodes.

Experimental Protocols

Accurate characterization of S1PR1 agonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for the S1PR1 receptor by competing with a radiolabeled ligand.

Materials:

-

Membrane preparations from CHO cells stably expressing human S1PR1.

-

Radioligand: [³²P]S1P or [³³P]S1P.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.

-

Wash Buffer: Assay buffer.

-

Unlabeled S1P for determining non-specific binding.

-

96-well glass fiber filter plates (GF/B).

-

Scintillation counter.

Procedure:

-

Dilute S1PR1 membranes in assay buffer to a concentration that yields 1-2 µg of protein per well.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of test compound dilutions (or unlabeled S1P for non-specific binding, or buffer for total binding).

-

Add 50 µL of the diluted S1PR1 membrane preparation to each well and pre-incubate for 30 minutes at room temperature.

-

Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.

-

Wash the filters five times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value from the IC50 obtained from the competition curve.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to S1PR1 by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

S1PR1-expressing cell membranes.

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP.

-

Test compounds.

-

GTPγS (unlabeled) for non-specific binding.

-

SPA beads (e.g., WGA-coated).

-

96-well microplates.

Procedure:

-

In a 96-well plate, add assay buffer, S1PR1 membranes (5-10 µg protein), and various concentrations of the test agonist.

-

Add GDP to a final concentration of 1-10 µM.

-

Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

For SPA-based detection, add WGA-coated SPA beads and incubate for another 30 minutes to allow for bead settling.

-

Alternatively, for filtration-based detection, terminate the reaction by rapid filtration through GF/B filter plates.

-

Measure the radioactivity using a scintillation counter.

-

Determine the EC50 value from the concentration-response curve of agonist-stimulated [³⁵S]GTPγS binding.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated S1PR1, a key event in receptor desensitization and internalization.

Materials:

-

Cells co-expressing S1PR1 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter or similar technology).

-

Assay medium.

-

Test compounds.

-

Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

-

96- or 384-well white, clear-bottom plates.

Procedure:

-

Plate the engineered cells in the microplates and incubate overnight.

-

Prepare serial dilutions of the test compounds in assay medium.

-

Add the compound dilutions to the cells.

-

Incubate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the luminescent signal using a plate reader.

-

Calculate the EC50 from the dose-response curve.

Experimental Workflow for S1PR1 Agonist Characterization

The characterization of a novel S1PR1 agonist typically follows a hierarchical screening and profiling cascade.

References

- 1. S1PR1 - Wikipedia [en.wikipedia.org]

- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Sphingosine-1-Phosphate Receptor 1 (S1PR1) Agonists

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonists, a class of immunomodulatory drugs. For the purpose of this guide, we will focus on well-characterized S1PR1 agonists such as Fingolimod, Siponimod, and Ozanimod to provide concrete data and examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction to S1PR1 Agonists

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates numerous physiological processes, including immune cell trafficking, by binding to a family of five G-protein-coupled receptors (GPCRs), S1PR1-5.[1][2] S1PR1 agonists are compounds that mimic the effect of S1P, particularly at the S1PR1 subtype.[3] The primary mechanism of action for the therapeutic effect of S1PR1 agonists in autoimmune diseases like multiple sclerosis involves the modulation of lymphocyte trafficking.[3][4] By binding to S1PR1 on lymphocytes, these agonists induce the internalization and degradation of the receptor. This process renders the lymphocytes unresponsive to the natural S1P gradient that is necessary for their egress from secondary lymphoid organs, effectively trapping them and reducing the number of circulating lymphocytes that can mediate inflammation in target tissues.

Pharmacokinetics

The pharmacokinetic profiles of S1PR1 agonists determine their absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence their dosing regimen and potential for drug-drug interactions. Below is a summary of the key pharmacokinetic parameters for Fingolimod, Siponimod, and Ozanimod.

| Parameter | Fingolimod | Siponimod | Ozanimod |

| Bioavailability | >90% | Almost complete intestinal absorption | High oral bioavailability |

| Time to Peak Plasma Concentration (Tmax) | 12-16 hours | ~4 hours | ~6-8 hours |

| Elimination Half-life (t1/2) | 6-9 days | ~30 hours | ~19-21 hours |

| Volume of Distribution (Vd) | ~1200 L | ~124 L | ~5590 L |

| Plasma Protein Binding | >99.7% | >99% | >98% |

| Metabolism | Primarily by CYP4F2 | Primarily by CYP2C9 (79.3%) and CYP3A4 (18.5%) | Aldehyde/alcohol dehydrogenase, CYP3A4/1A1, gut microflora |

| Excretion | ~81% in urine as inactive metabolites | Primarily through metabolism, followed by biliary/fecal excretion | ~26% in urine and ~37% in feces as inactive metabolites |

Pharmacodynamics

The primary pharmacodynamic effect of S1PR1 agonists is a dose-dependent, reversible reduction in the absolute lymphocyte count in the peripheral blood. This effect is a direct consequence of the mechanism of action, namely the sequestration of lymphocytes in the lymph nodes.

| Parameter | Fingolimod | Siponimod | Ozanimod |

| Receptor Selectivity | S1PR1, S1PR3, S1PR4, S1PR5 | S1PR1, S1PR5 | S1PR1, S1PR5 |

| Effect on Lymphocyte Count | Reversible reduction | Dose-dependent reduction of 20-30% | Dose-dependent reduction |

| Recovery of Lymphocyte Count | 1-2 months after discontinuation | Within 1 week of stopping treatment | ~14 days after discontinuation |

| Cardiovascular Effects | Transient reduction in heart rate and AV conduction | Transient decrease in heart rate | Does not demonstrate cardiac abnormalities seen with non-selective agonists |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of S1PR1 agonists.

This protocol outlines a method to determine the binding affinity of a test compound for the S1PR1 receptor.

-

Materials:

-

Cell membranes expressing human S1PR1.

-

Radioligand, e.g., [³²P]S1P.

-

Test compound and a known S1PR1 agonist (positive control).

-

Assay buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).

-

96-well plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the S1PR1-expressing cell membranes (1-2 µ g/well ).

-

Add the diluted test compound or control to the wells and pre-incubate for 30 minutes at room temperature.

-

Add the [³²P]S1P radioligand to a final concentration of 0.1-0.2 nM.

-

Incubate the plate to allow for competitive binding.

-

Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled agonist) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

This protocol describes a standard method for quantifying lymphocyte counts in whole blood, a primary pharmacodynamic endpoint for S1PR1 agonists.

-

Materials:

-

Whole blood samples collected in EDTA-containing tubes.

-

Automated hematology analyzer.

-

Lysing reagents.

-

Sheath fluid.

-

Calibrators and controls.

-

-

Procedure:

-

Ensure the hematology analyzer is calibrated and has passed quality control checks.

-

Gently mix the whole blood sample by inversion to ensure homogeneity.

-

Aspirate the blood sample into the hematology analyzer according to the manufacturer's instructions.

-

The analyzer automatically dilutes the sample and adds a lysing reagent to remove red blood cells.

-

The remaining white blood cells pass through a flow cell where they are counted and differentiated based on principles of light scattering, impedance, and/or fluorescence.

-

The analyzer reports the absolute lymphocyte count, typically in cells per microliter (cells/µL) or x10⁹ cells per liter (10⁹/L).

-

-

Data Analysis:

-

Record the absolute lymphocyte count for each sample at various time points (baseline, and post-dose).

-

Calculate the change from baseline and the percentage reduction in lymphocyte count at each post-dose time point.

-

Analyze the time course of lymphocyte reduction and recovery after drug discontinuation.

-

This protocol provides a general workflow for the quantification of an S1PR1 agonist in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Materials:

-

Plasma samples from study subjects.

-

Analytical standard of the S1PR1 agonist and a stable isotope-labeled internal standard.

-

Organic solvents (e.g., acetonitrile, methanol).

-

Protein precipitation reagents.

-

LC column appropriate for the analyte.

-

A tandem mass spectrometer.

-

-

Procedure:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma, add the internal standard.

-

Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte from other plasma components on the LC column using a suitable mobile phase gradient.

-

Detect and quantify the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Determine the concentration of the S1PR1 agonist in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Use the resulting concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Mandatory Visualizations

References

- 1. What are S1PRs agonists and how do they work? [synapse.patsnap.com]

- 2. Fingolimod - Wikipedia [en.wikipedia.org]

- 3. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]

- 4. Molecular pharmacodynamics of new oral drugs used in the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S1PR1 Agonist Effects on Endothelial Barrier Function

Introduction

The vascular endothelium forms a critical, dynamic barrier between the bloodstream and surrounding tissues, meticulously controlling the passage of fluids, solutes, and cells. Disruption of this endothelial barrier integrity is a hallmark of numerous pathological conditions, including acute respiratory distress syndrome (ARDS), sepsis, and inflammatory autoimmune diseases. Sphingosine-1-phosphate (S1P), a bioactive lipid mediator abundant in the blood, plays a pivotal role in maintaining vascular homeostasis. It exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.[1][2][3] Of these, Sphingosine-1-Phosphate Receptor 1 (S1PR1) is highly expressed on endothelial cells and is a key regulator of endothelial barrier function.[1][2] Activation of S1PR1 by its endogenous ligand S1P or by synthetic agonists initiates a signaling cascade that strengthens cell-cell junctions and enhances barrier integrity. Consequently, S1PR1 has emerged as a significant therapeutic target for diseases characterized by vascular hyperpermeability. This guide provides a detailed overview of the molecular mechanisms, experimental validation, and signaling pathways through which S1PR1 agonists modulate endothelial barrier function.

Core Signaling Pathways

The effect of S1P on endothelial barrier function is determined by a balance between signals from different S1P receptors. S1PR1 activation is predominantly barrier-protective, whereas S1PR2 and S1PR3 activation can be barrier-disruptive.

The S1PR1-Mediated Barrier Enhancement Pathway

Activation of S1PR1 on endothelial cells initiates a signaling cascade that promotes the stabilization of both adherens junctions (AJs) and tight junctions (TJs). This process is primarily mediated by the Gαi subunit of its associated heterotrimeric G protein.

The key downstream events include:

-

Activation of Small GTPases: The Gαi pathway leads to the activation of the small GTPases Rac1 and Cdc42.

-

Cytoskeletal Reorganization: Activated Rac1 promotes the assembly of cortical actin, a network of actin filaments at the cell periphery. This process involves the recruitment of actin-binding proteins like cortactin to the cell membrane.

-

Junctional Stabilization: This cytoskeletal rearrangement provides the structural support to strengthen cell-cell junctions. S1PR1 signaling enhances the localization and stability of key junctional proteins, including VE-cadherin at adherens junctions and claudin-5 and Zonula Occludens-1 (ZO-1) at tight junctions. The activation of Rac1 helps to reanneal and stabilize VE-cadherin complexes at the junctions.

This cascade ultimately reduces paracellular permeability, tightening the endothelial barrier.

Balance of S1P Receptor Signaling

While S1PR1 promotes barrier integrity, S1PR2, which can couple to Gα12/13, activates the RhoA pathway. RhoA activation typically promotes stress fiber formation and cellular contraction, which are actions that can disrupt the endothelial barrier. Therefore, the net effect of S1P on endothelial permeability is determined by the relative expression levels of S1PR1 and S1PR2/3 and the balance between the Gαi-Rac1/Cdc42 and Gα12/13-RhoA signaling pathways. Selective S1PR1 agonists are designed to specifically activate the barrier-protective pathway, avoiding the potentially detrimental effects of RhoA activation.

Quantitative Data Presentation

The barrier-enhancing effects of S1PR1 agonists have been quantified in numerous studies using both in vitro and in vivo models.

Table 1: Summary of In Vitro Quantitative Data

| S1PR1 Agonist | Cell Type/Model | Key Quantitative Finding | Citation(s) |

| S1P | Human Pulmonary Artery ECs | Significant increase in Transendothelial Electrical Resistance (TER). | |

| SEW2871 | Human Umbilical Vein ECs (HUVECs) | Attenuated thrombin-induced hyperpermeability. | |

| SEW2871 | Mouse Islet EC line (MS1) | Increased Transendothelial Electrical Resistance (TEER). | |

| CYM-5442 | HUVECs | Prevented loss of barrier function (measured by ECIS) induced by activated neutrophils. | |

| CYM-5442 | Human Microvascular ECs (HMEC-1) | Significantly decreased permeability to Evans Blue-albumin complex (p < 0.005). Reduced neutrophil transmigration (p < 0.01). | |

| ApoM-Fc (S1P Chaperone) | HUVECs | Mitigated endothelial cell barrier dysfunction induced by activated neutrophils. |

Table 2: Summary of In Vivo Quantitative Data

| S1PR1 Agonist | Animal Model | Key Quantitative Finding | Citation(s) |

| S1P | Rat Mesenteric Venules | Prevented bradykinin-induced increases in microvessel hydraulic conductivity (Lp). | |

| SEW2871 | Rat Mesenteric Venules | Significantly attenuated PAF-induced increases in Lp; peak Lp was 1.8 ± 0.2 times control vs. >5 times for PAF alone. | |

| CYM-5442 | Mouse Model of Renal IRI | Reduced endothelial permeability as shown by decreased Evans Blue dye extravasation. | |

| CYM-5442 | Mouse Model (Reverse Arthus Reaction) | Attenuated skin and lung vascular leakage and inflammation. | |

| ApoM-Fc (S1P Chaperone) | Mouse Model (Reverse Arthus Reaction) | Attenuated lung vascular leakage and inflammation. |

Experimental Protocols

Assessing endothelial barrier function requires specialized techniques to measure the integrity and permeability of the endothelial monolayer.

Transendothelial Electrical Resistance (TEER)

TEER measurement is a widely used, non-invasive method to quantify the integrity of cell monolayers grown on porous filters. It reflects the electrical resistance across the monolayer, which is primarily determined by the tightness of the paracellular pathway.

-

Principle: A low-frequency AC current is applied across the endothelial monolayer, and the resulting voltage is measured. Ohm's law (V=IR) is used to calculate the resistance. Higher resistance values correlate with a tighter, less permeable barrier.

-

Methodology:

-

Endothelial cells (e.g., HUVECs, HMEC-1) are seeded onto porous Transwell inserts and cultured until a confluent monolayer is formed.

-

The formation of a stable monolayer is confirmed by reaching a plateau in resistance readings.

-

An electrode pair (e.g., from an EVOM voltohmmeter or an integrated ECIS system) is placed with one electrode in the upper chamber and one in the lower chamber of the Transwell.

-

A baseline resistance reading is taken.

-

The cells are then treated with the S1PR1 agonist or control vehicle.

-

Resistance is measured at various time points post-treatment to monitor changes in barrier function. An increase in TEER indicates barrier enhancement.

-

Transwell Permeability (Solute Flux) Assay

This assay directly measures the passage of molecules across the endothelial monolayer, providing a functional assessment of paracellular permeability.

-

Principle: A tracer molecule of a specific size (e.g., FITC-dextran) is added to the upper (luminal) chamber of a Transwell insert containing a confluent endothelial monolayer. The rate at which the tracer appears in the lower (abluminal) chamber is measured over time.

-

Methodology:

-

Endothelial cells are cultured to confluence on porous Transwell inserts, as in the TEER protocol.

-

The culture medium in the upper chamber is replaced with medium containing the S1PR1 agonist and a known concentration of a fluorescently labeled tracer (e.g., 10 kDa FITC-dextran).

-

The plate is incubated at 37°C.

-

At designated time points, small aliquots of medium are collected from the lower chamber.

-

The concentration of the tracer in the collected samples is quantified using a fluorescence plate reader.

-

The permeability coefficient (Ps) can be calculated based on the rate of tracer accumulation in the lower chamber. A decrease in tracer flux indicates enhanced barrier function.

-

Immunofluorescence Staining of Junctional Proteins

This technique allows for the direct visualization of the localization and organization of key junctional proteins within the endothelial monolayer.

-

Principle: Specific primary antibodies are used to bind to target proteins (e.g., VE-cadherin, claudin-5, ZO-1). Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing the target protein's location to be visualized with a fluorescence microscope.

-

Methodology:

-

Endothelial cells are grown on glass coverslips or in optically clear plates and treated with the S1PR1 agonist.

-

Cells are fixed with a chemical fixative like paraformaldehyde to preserve cellular structures.

-

The cell membranes are permeabilized (e.g., with Triton X-100) to allow antibodies to access intracellular proteins.

-

Cells are incubated with a primary antibody specific to the junctional protein of interest.

-

After washing, cells are incubated with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

The coverslips are mounted onto microscope slides, and the cells are imaged using fluorescence or confocal microscopy.

-

S1PR1 agonist treatment is expected to show more intense, continuous, and linear staining of junctional proteins at cell-cell borders, indicative of junctional stabilization.

-

Conclusion

The activation of S1PR1 on endothelial cells is a potent mechanism for enhancing endothelial barrier function. S1PR1 agonists leverage a Gαi-dependent signaling pathway that involves the activation of Rac1 and Cdc42, leading to cortical actin rearrangement and the stabilization of both adherens and tight junctions. This barrier-protective effect has been robustly quantified in a variety of in vitro and in vivo models, demonstrating significant increases in transendothelial resistance and decreases in vascular permeability. The experimental protocols detailed herein represent the standard methodologies used to validate these effects. The targeted action of selective S1PR1 agonists highlights a promising therapeutic strategy for a wide range of inflammatory and vascular diseases driven by endothelial barrier dysfunction.

References

- 1. Post-translational modifications of S1PR1 and endothelial barrier regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dialogue between VE-Cadherin and Sphingosine 1 Phosphate Receptor1 (S1PR1) for Protecting Endothelial Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of Sphingosine-1-Phosphate Receptor 1 (S1PR1) Agonists in Autoimmune Disease Models: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a critical role in regulating immune cell trafficking.[1][2][3] It exerts its effects through a family of five G-protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[1][4] Of these, S1PR1 is essential for the egress of lymphocytes, including autoreactive T and B cells, from secondary lymphoid organs into the bloodstream. An S1P gradient, with high concentrations in the blood and lymph and lower levels in tissues, guides this process.

In autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE), the normal trafficking of immune cells is disrupted, leading to the infiltration of lymphocytes into target tissues and subsequent inflammation and damage. S1PR1 agonists represent a key therapeutic strategy to combat this. By binding to S1PR1 on lymphocytes, these agonists induce receptor internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their entry into circulation and subsequent migration to sites of inflammation. This mechanism of action, often termed "functional antagonism," underpins the therapeutic efficacy of this drug class.

This technical guide provides an in-depth overview of the preclinical data for representative S1PR1 agonists in established animal models of autoimmune disease, details the experimental protocols used, and illustrates the core signaling pathways and workflows.

Mechanism of Action: S1PR1 Modulation

S1PR1 agonists function by modulating the trafficking of lymphocytes. The binding of an agonist to the S1PR1 on a lymphocyte surface initiates a signaling cascade that leads to the internalization and eventual proteasomal degradation of the receptor. This process makes the lymphocyte temporarily insensitive to the high concentrations of S1P present in the blood and lymph, thereby inhibiting its egress from lymphoid tissues. This sequestration of lymphocytes, particularly auto-reactive ones, in the lymph nodes reduces the number of circulating immune cells available to infiltrate and attack tissues like the central nervous system (CNS) in MS models or the joints in arthritis models.

Preclinical Autoimmune Disease Models & Protocols

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most widely used animal model for human multiple sclerosis, characterized by CNS inflammation, demyelination, and neuronal injury.

Experimental Protocol: MOG-Induced EAE in C57BL/6 Mice

-

Animals: Female C57BL/6 mice, 8-10 weeks old.

-

Immunization (Day 0): Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide mixed with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on Day 0 and Day 2 to facilitate the entry of immune cells into the CNS.

-

Treatment: Prophylactic administration of the S1PR1 agonist (e.g., orally) typically begins on the day of immunization (Day 0) and continues daily.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).

Collagen-Induced Arthritis (CIA)

CIA is a robust and widely used animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease, including synovial inflammation and cartilage and bone erosion.

Experimental Protocol: CIA in DBA/1 Mice

-

Animals: Male DBA/1 mice, 7-8 weeks old.

-

Primary Immunization (Day 0): Mice receive an intradermal injection at the base of the tail with an emulsion of bovine or chicken type II collagen (CII) in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection, typically of CII emulsified in Incomplete Freund's Adjuvant (IFA), is administered to enhance the arthritic response.

-

Treatment: Therapeutic administration of the S1PR1 agonist (e.g., orally) can begin after the booster injection (e.g., Day 21) or upon the first signs of arthritis.

-